molecular formula C13H17N5OS B12155770 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

Cat. No.: B12155770
M. Wt: 291.37 g/mol
InChI Key: RCPVFVLBUGSVOA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is an organic compound with a complex structure that includes a pyrazine ring, a triazole ring, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the triazole intermediate.

    Formation of the Butanone Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine and triazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity. It can be explored for its antimicrobial, antifungal, or anticancer properties. Research into its interactions with biological targets is ongoing.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated as potential drug candidates. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their pharmacological activities.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a candidate for creating functionalized materials.

Mechanism of Action

The mechanism by which 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole and pyrazine rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3,3-Dimethyl-1-{[4-methyl-5-(pyrimidin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one: Contains a pyrimidine ring.

Uniqueness

The presence of the pyrazine ring in 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one distinguishes it from its analogs. Pyrazine rings can confer unique electronic properties and biological activities, making this compound particularly interesting for further research and development.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

3,3-dimethyl-1-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one

InChI

InChI=1S/C13H17N5OS/c1-13(2,3)10(19)8-20-12-17-16-11(18(12)4)9-7-14-5-6-15-9/h5-7H,8H2,1-4H3

InChI Key

RCPVFVLBUGSVOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1C)C2=NC=CN=C2

Origin of Product

United States

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